molecular formula C13H18ClN3O B12223493 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12223493
M. Wt: 267.75 g/mol
InChI Key: QFQVNDVNCSEQNF-UHFFFAOYSA-N
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Description

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an isopropylphenoxy group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-isopropylphenol with a suitable halogenated pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted pyrazole derivatives .

Scientific Research Applications

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the isopropylphenoxy group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13;/h4-9H,14H2,1-3H3;1H

InChI Key

QFQVNDVNCSEQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C.Cl

Origin of Product

United States

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